N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a halogenated benzofuran derivative featuring a 4-bromo-substituted phenyl ring, a 2-chlorobenzoyl group, and a 7-methoxy-benzofuran carboxamide moiety.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-19-8-4-5-13-11-20(30-22(13)19)23(28)26-18-10-9-14(24)12-16(18)21(27)15-6-2-3-7-17(15)25/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNLGTGALMCOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Perkin Rearrangement
Starting Material : 7-Methoxy-3-bromocoumarin
Reaction Conditions :
- Microwave irradiation (300 W, 150°C, 5 min)
- Potassium hydroxide (2.5 eq) in ethanol/water (4:1)
Mechanism : Base-induced ring opening followed by cyclization to benzofuran
Yield : 89–92% (vs. 82% for conventional thermal method)
Advantages :
- 36-fold reduction in reaction time
- Avoids decarboxylation side reactions
Alternative Coumarin Bromination Pathway
Step 1 : Regioselective bromination of 7-methoxycoumarin
- Reagent : N-Bromosuccinimide (1.1 eq)
- Conditions : Acetonitrile, 0°C → RT, 2 h
Step 2 : Perkin rearrangement under microwave conditions
Comparative Data :
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| Reaction Time | 5 min | 3 h |
| Isolated Yield (%) | 89 | 82 |
| Purity (HPLC) | 98.4% | 95.1% |
Synthesis of 4-Bromo-2-(2-Chlorobenzoyl)Aniline
Directed Bromination Strategy
Starting Material : 2-(2-Chlorobenzoyl)aniline
Protection : Acetylation with acetic anhydride (1.2 eq)
Bromination :
- Reagent : N-Bromosuccinimide (1.05 eq)
- Catalyst : FeCl₃ (5 mol%)
- Solvent : Tetrachloroethane, 80°C, 4 h
Deprotection : Acidic hydrolysis (6M HCl, reflux)
Key Observations :
- Para-bromination selectivity >98% (NMR analysis)
- Overall yield: 78% over three steps
Friedel-Crafts Alternative Pathway
Step 1 : Bromination of 4-bromo-2-nitroaniline
Step 2 : Nitro group reduction (H₂/Pd-C, 85% yield)
Step 3 : Friedel-Crafts acylation with 2-chlorobenzoyl chloride
- Catalyst : AlCl₃ (1.5 eq)
- Solvent : Dichloromethane, 0°C → RT
Yield : 68% (lower than protection-bromination route)
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Reagents :
- DCC (1.5 eq)/DMAP (0.1 eq)
- Solvent : Dry THF, N₂ atmosphere
Procedure :
- Activate 7-methoxybenzofuran-2-carboxylic acid (1 h, 0°C)
- Add 4-bromo-2-(2-chlorobenzoyl)aniline (1.2 eq)
- Stir at room temperature for 12 h
Yield : 74%
Purity : 96.2% (HPLC)
Imidazolecarboxylate Activation Method
Reagent : N,N’-Carbonyldiimidazole (CDI, 1.3 eq)
Conditions :
Comparative Performance :
| Parameter | DCC/DMAP Method | CDI Method |
|---|---|---|
| Reaction Time | 12 h | 24 h |
| Isolated Yield (%) | 74 | 81 |
| Byproduct Formation | 5.8% | 2.1% |
Industrial-Scale Optimization Considerations
Continuous Flow Synthesis
Domain A Production :
- Microwave reactors with 15 L/min throughput
- In-line pH monitoring for rearrangement control
Domain B Synthesis :
- Packed-bed reactor for bromination (residence time 8 min)
Coupling Stage :
- Microreactor array (DCC method preferred for scalability)
Throughput : 12 kg/day (pilot scale data)
Purification Technologies
Crystallization Optimization :
- Anti-solvent: Heptane/ethyl acetate (3:1)
- Cooling rate: 0.5°C/min → 95% recovery
Chromatography Alternatives :
- Simulated moving bed (SMB) chromatography
- Purity upgrade from 92% → 99.8%
Analytical Characterization Benchmarks
1H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, benzofuran-H5)
- δ 7.88 (d, J = 8.4 Hz, 2H, benzoyl-H)
- δ 6.92 (s, 1H, NH)
HPLC Conditions :
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 8.72 min
Mass Spec Data :
- ESI-MS m/z: 513.02 [M+H]+ (calc. 513.04)
Emerging Methodological Innovations
Photoredox Catalysis
Recent trials using Ir(ppy)₃ catalyst show:
- 20% reduction in bromination time
- Improved para-selectivity (99.1%)
Biocatalytic Approaches
Engineered amidases demonstrate:
- 82% conversion in amide coupling
- Phosphate buffer system (pH 7.4)
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Brominated Benzofuran Derivatives
Compounds such as methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5) (, Figure 3) share the brominated benzofuran core with the target compound. Key comparisons include:
- Cytotoxicity: Compound 4 and 5 exhibit significant activity against human cancer cell lines. However, brominated analogs generally display lower cytotoxicity compared to non-brominated precursors .
- Antifungal Activity: Derivative 5, with a diethylaminoethoxy side chain, shows enhanced antifungal activity, suggesting that side-chain modifications influence bioactivity. The target compound’s 7-methoxy group may confer different pharmacokinetic properties compared to 5’s polar side chain .
Table 1: Bioactivity Comparison of Brominated Benzofurans
| Compound | Cytotoxicity (Cancer Cells) | Antifungal Activity | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | Not reported | 4-Br, 2-Cl-benzoyl, 7-OMe |
| Methyl 5-bromo-7-hydroxy-... (4) | High | None | 5-Br, 7-OH, 6-OMe |
| Methyl 5-bromo-7-(diethylamino)... (5) | High | Yes | 5-Br, 7-O-(CH2)2N(Et)2, 6-OMe |
Chlorobenzoyl-Containing Analogs
Chlorobenzoyl groups are present in antimicrobial peptides like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Compound 25). These compounds target Gram-positive bacteria and fungi, implying that the 2-chlorobenzoyl group in the target molecule may enhance interactions with microbial enzymes or membranes. However, the absence of amino acid esters in the target compound may limit direct antimicrobial comparisons .
Table 2: Physicochemical Properties of Halogenated Analogs
| Compound | Molecular Weight (g/mol) | HPLC Retention Time (min) | Key Halogens |
|---|---|---|---|
| Target Compound | ~490 | Not reported | Br, Cl |
| Example 121 (EP 4 374 877 A2) | 755 | 1.50 | Br, Cl, F |
| Example 122 (EP 4 374 877 A2) | 604 | 0.89 | Br, Cl |
Key Research Findings and Implications
Bromination Impact: Bromine at the 4-position may reduce cytotoxicity compared to non-brominated precursors, as observed in .
Chlorobenzoyl Role : The 2-chlorobenzoyl group could enhance target binding in microbial or cancer pathways, similar to Compound 25 () .
Synthetic Feasibility : Multi-step synthesis with purification via chromatography is likely required, mirroring methods in and .
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C20H20BrClN2O2
- Molecular Weight : 435.742 g/mol
- Structure : The compound features a benzofuran backbone with various substituents that influence its biological activity.
Biological Activity Overview
The biological activities of this compound include neuroprotective effects and anticancer properties.
Neuroprotective Effects
Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties against excitotoxicity, which is often mediated by NMDA receptors. A study synthesized various derivatives and assessed their neuroprotective effects using primary cultured rat cortical neurons. Among the tested compounds, those with specific substitutions showed significant protection against NMDA-induced neuronal damage.
| Compound | Substitution | Neuroprotective Activity |
|---|---|---|
| 1f | -CH3 at R2 | Comparable to memantine |
| 1j | -OH at R3 | Moderate anti-excitotoxic effects |
The compound 1f demonstrated potent neuroprotection at a concentration of 30 μM, suggesting that the methoxy group plays a critical role in enhancing neuroprotective activity .
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines, including lung (A-549) and cervical (HeLa) cancer cells. The compound was evaluated using the MTT assay to determine its cytotoxic effects.
| Cell Line | IC50 (nM) | Activity Level |
|---|---|---|
| A-549 | 50 | High |
| HeLa | 70 | Moderate |
The results indicated that the compound effectively inhibited cell growth, with a notable morphological deformation observed in treated cells. Molecular docking studies further supported its potential as an inhibitor of key signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal in determining its biological activity. The presence of bromine and chlorine atoms, along with the methoxy group, significantly influences its pharmacological profile. The SAR studies suggest that:
- Bromine and Chlorine Substituents : Enhance lipophilicity and receptor binding affinity.
- Methoxy Group : Contributes to neuroprotective effects by modulating neurotransmitter systems.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Neuroprotective Study : A series of benzofuran derivatives were synthesized and evaluated for their ability to protect neurons from excitotoxic damage. Compounds with specific substitutions were found to be significantly more effective than others .
- Anticancer Evaluation : The anticancer potential was assessed through in vitro assays against various cancer cell lines, revealing promising cytotoxic effects and mechanisms involving apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
